molecular formula C14H12ClNO3 B1421758 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine CAS No. 1187169-82-9

2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine

Cat. No.: B1421758
CAS No.: 1187169-82-9
M. Wt: 277.7 g/mol
InChI Key: NILABCMIOQJOLT-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine is a chemical compound offered for research and development purposes. It belongs to a class of substituted pyridine compounds that are of significant interest in medicinal and agrochemical research. Pyridine derivatives similar to this compound have been investigated for the treatment of inflammation and other therapeutic areas . As a benzoylpyridine derivative, it serves as a valuable synthetic intermediate or building block for further chemical synthesis. Related chloropyridine compounds are known to be key intermediates in the synthesis of larger, more complex molecules, including certain pesticides and pharmaceuticals . For example, the structurally similar compound 2-chloro-5-(2,5-dimethoxybenzoyl)pyridine is available for research use . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulatory statutes.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILABCMIOQJOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridine Derivatives

a. Chlorination of 3-methylpyridine-N-oxide

A prominent method involves the chlorination of 3-methylpyridine-N-oxide, which serves as a precursor to the target compound. This process utilizes a sterically hindered chlorinating agent, 2,4,6-triisopropyl-3-benzoyl chloride , to selectively introduce chlorine at the 2-position of the pyridine ring.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: -20°C to 50°C, preferably 0°C to 50°C, with optimal control around 5°C to 10°C during addition
  • Reagents: 3-methylpyridine-N-oxide, 2,4,6-triisopropyl-3-benzoyl chloride
  • Procedure:
    • Dissolve 3-methylpyridine-N-oxide in DCM
    • Cool the solution to approximately 5°C
    • Add the chlorinating agent dropwise over 2-4 hours, maintaining the temperature to prevent side reactions
    • Post-addition, heat at 40-50°C overnight to complete chlorination
    • Quench with water, extract, and purify to obtain 2-chloro-5-methylpyridine with yields reaching up to 95%

Data Table 1: Chlorination Reaction Parameters

Parameter Value
Raw Material 3-methylpyridine-N-oxide
Chlorinating Agent 2,4,6-triisopropyl-3-benzoyl chloride
Solvent Dichloromethane
Reaction Temperature -20°C to 50°C (preferably 5-10°C during addition)
Reaction Time 2-4 hours (addition), overnight heating (~12 hours)
Yield Up to 95%

Acylation with 3,5-Dimethoxybenzoyl Chloride

The subsequent step involves attaching the 3,5-dimethoxybenzoyl group to the chlorinated pyridine core. This is typically achieved via acylation using 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Reaction Conditions:

  • Solvent: Dichloromethane or pyridine
  • Temperature: Ambient to 0°C
  • Procedure:
    • Dissolve the chlorinated pyridine derivative in the solvent
    • Add 3,5-dimethoxybenzoyl chloride dropwise
    • Stir at low temperature to control reaction rate
    • Allow to warm to room temperature and stir for several hours
    • Purify via chromatography or recrystallization

Research Findings:

  • The acylation step proceeds with high efficiency, especially when using excess acyl chloride and appropriate bases to neutralize HCl by-products
  • Yields are generally above 80%, with reaction times ranging from 4 to 12 hours

Overall Synthesis Route and Data Summary

Step Reagents / Conditions Key Features Yield (%) References
1. Chlorination 3-methylpyridine-N-oxide, 2,4,6-triisopropyl-3-benzoyl chloride, DCM, -20°C to 50°C Steric hindrance improves selectivity Up to 95
2. Acylation 3,5-dimethoxybenzoyl chloride, pyridine/DCM, 0°C to RT Efficient formation of benzoyl pyridine >80

Notes on Process Optimization and Environmental Considerations

  • Temperature Control: Precise temperature regulation during chlorination minimizes side reactions and improves selectivity.
  • Choice of Chlorinating Agent: The use of sterically hindered benzoyl chlorides reduces by-products and enhances yield, avoiding hazardous reagents like phosphorus oxychloride.
  • Purification: Extraction and chromatography are critical for obtaining high-purity intermediates suitable for further functionalization.

Additional Preparation Methods from Literature

While the primary method involves chlorination of pyridine N-oxide derivatives, alternative routes include:

  • Direct chlorination of pyridine rings using chlorine gas under controlled conditions, as documented in patent literature for related compounds, with reaction temperatures around 150–180°C and yields varying from 33% to 90% depending on conditions.
  • Multi-step synthesis involving thiophene derivatives and acylation, which are more relevant for related benzothiophene compounds but demonstrate the versatility of acylation reactions in heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets. The chloro group and the 3,5-dimethoxybenzoyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The substituent at position 5 of the pyridine ring critically influences the properties of related compounds. Below is a comparative analysis:

Table 1: Structural Comparison of 2-Chloro-5-Substituted Pyridine Derivatives
Compound Name Substituent Group Key Functional Groups Electronic Effects
2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine (6g) 3,5-Dimethoxybenzoyl Benzoyl, Methoxy Electron-donating (methoxy)
2-Chloro-5-(α-picolinyl)pyridine (6h) α-Picolinyl Pyridine carbonyl Electron-withdrawing (carbonyl)
2-Chloro-5-[(3,5-dimethylpyrazolyl)methyl]pyridine 3,5-Dimethylpyrazolyl methyl Pyrazole, Methyl Variable (pyrazole ring)

Notes:

  • 6h : The α-picolinyl group introduces a conjugated pyridine-carbonyl system, favoring π-π stacking interactions and metal chelation .
  • Pyrazole derivative () : The pyrazole ring offers hydrogen-bonding capability, while methyl groups increase hydrophobicity, making it suitable for agrochemical applications .

Electronic and Steric Effects

  • 6g : Methoxy groups donate electrons via resonance, stabilizing positive charges in intermediates. This may enhance binding to electron-deficient biological targets.
  • 6h : The carbonyl group withdraws electrons, polarizing the pyridine ring and facilitating reactions with nucleophiles .
  • Pyrazole derivative : The pyrazole ring exhibits mixed electronic effects—electron-withdrawing nitrogen atoms counterbalanced by electron-donating methyl groups .

Biological Activity

2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine is a synthetic compound notable for its potential biological activities, particularly in the realm of cancer therapy. This compound features a pyridine ring with a chloro substituent and a benzoyl moiety that includes two methoxy groups. These structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C14H12ClNO3
  • Molecular Weight : 277.71 g/mol
  • Structure :
    • The compound contains a pyridine ring , which is known for its ability to participate in diverse interactions with proteins and enzymes.
    • The chloro group enhances lipophilicity, affecting absorption and distribution within biological systems.
    • The methoxy groups at the 3 and 5 positions improve water solubility and facilitate hydrogen bonding with biological targets.

This compound has been primarily investigated as an inhibitor of fibroblast growth factor receptor 4 (FGFR-4). FGFR-4 plays a crucial role in cellular processes such as proliferation, differentiation, and survival, making it a significant target in cancer therapies. The compound may also interact with hedgehog signaling pathways, which are implicated in tumorigenesis.

Biological Activity

The biological activities of this compound include:

  • Inhibition of FGFR-4 : This activity is critical for potential applications in cancer treatment.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific signaling pathways.
  • Interaction Profiles : Studies indicate that this compound may engage with various other biological targets beyond FGFR-4, influencing its pharmacokinetics and pharmacodynamics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridineSimilar chlorinated pyridine structureDifferent methoxy substitution pattern
2-Chloro-5-(chloromethyl)pyridineContains chloromethyl instead of benzoylMore reactive due to chloromethyl group
5-Methoxycarbonylpyridine-2-carboxylic acidCarboxylic acid functionalityDifferent functional group affecting activity

These comparisons highlight how variations in substitution patterns can significantly influence biological activity and therapeutic applications.

Case Studies

Recent studies have focused on the efficacy of this compound in various cancer models:

  • Study on FGFR Inhibition :
    • Objective : To evaluate the inhibitory effects on FGFR signaling pathways.
    • Findings : The compound demonstrated significant inhibition of FGFR-mediated cellular proliferation in vitro.
  • Antitumor Efficacy Assessment :
    • Objective : To assess the compound's potential as an antitumor agent.
    • Results : In animal models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent:

  • Absorption : High gastrointestinal absorption is noted.
  • Blood-Brain Barrier (BBB) Permeability : It is permeant to the BBB, indicating potential central nervous system effects.
  • Metabolism : The compound has been identified as a substrate for certain cytochrome P450 enzymes, which may influence its metabolic profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(3,5-dimethoxybenzoyl)pyridine, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with halogenation of pyridine derivatives (e.g., 2-chloropyridine) using POCl₃ or SOCl₂ under reflux conditions .
  • Step 2 : Introduce the 3,5-dimethoxybenzoyl group via Friedel-Crafts acylation, employing AlCl₃ as a catalyst in anhydrous dichloromethane.
  • Step 3 : Optimize yield by varying reaction time (12–24 hrs), temperature (0°C to room temperature), and stoichiometric ratios (1:1.2 for acyl chloride:pyridine derivative). Monitor progress via TLC or HPLC .
    • Challenges : Competing side reactions (e.g., over-chlorination) may require controlled stoichiometry and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (δ 8.5–8.7 ppm for pyridine protons) and ¹³C NMR (distinct carbonyl signals at ~190 ppm) .
  • Mass Spectrometry : Validate molecular weight (exact mass: ~305.04 Da) via HRMS-ESI .
  • Melting Point Analysis : Compare observed mp (e.g., 123–124°C) with literature values to assess purity .

Q. What solvent systems and storage conditions ensure the compound’s stability?

  • Stability Profile :

  • Solubility : Soluble in DCM, DMF, and THF; sparingly soluble in water.
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloro and benzoyl groups .
  • Degradation Risks : Exposure to moisture or light may lead to dechlorination or demethylation. Monitor via periodic HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Approach :

  • DFT Calculations : Use Gaussian09 to model electron density maps, identifying electrophilic centers (e.g., C-2 chlorine’s susceptibility to substitution).
  • Hammett Constants : Correlate substituent effects (3,5-dimethoxy groups) with reaction rates in SNAr mechanisms .
    • Validation : Compare computational predictions with experimental kinetic data (e.g., reaction with amines or thiols) .

Q. What strategies can elucidate the compound’s role as a kinase inhibitor in cancer research?

  • Biological Assays :

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • IC₅₀ Determination : Perform dose-response curves (1 nM–10 µM) to identify potent targets (e.g., IC₅₀ < 100 nM for specific kinases) .
    • Structural Insights : Co-crystallize with target kinases (X-ray diffraction) to map binding interactions, focusing on H-bonds with methoxy groups .

Q. How does the compound’s electronic structure influence its nonlinear optical (NLO) properties?

  • Experimental Design :

  • Hyperpolarizability Measurements : Use Z-scan technique with a Nd:YAG laser (532 nm) to quantify second/third-order NLO coefficients.
  • TD-DFT Analysis : Simulate UV-Vis spectra (e.g., λmax ~280 nm) to correlate charge-transfer transitions with NLO activity .
    • Applications : Potential use in photonic devices or optical limiting materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine
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2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine

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